2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl-
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Overview
Description
2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- is a chemical compound belonging to the benzothiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Commonly, the synthesis starts with the reaction of a substituted aniline with carbon disulfide and a halogenated compound, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the fluorine or methyl positions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazine-3(4H)-thione, 4-methyl-: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of both fluorine and methyl groups in 2H-1,4-Benzothiazine-3(4H)-thione, 5-fluoro-4-methyl- makes it unique, potentially offering a combination of properties not found in other similar compounds. This could include specific reactivity patterns and biological activities.
Properties
Molecular Formula |
C9H8FNS2 |
---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
5-fluoro-4-methyl-1,4-benzothiazine-3-thione |
InChI |
InChI=1S/C9H8FNS2/c1-11-8(12)5-13-7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3 |
InChI Key |
PBBHBMXZJDBKQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)CSC2=CC=CC(=C21)F |
Origin of Product |
United States |
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